(5-Bromofuran-2-yl)methanamine

Distillation Thermal stability Purification

(5-Bromofuran-2-yl)methanamine is a heterocyclic primary amine of the furfurylamine class, bearing a bromine atom at the 5-position of the furan ring and an aminomethyl group at the 2-position (molecular formula C₅H₆BrNO, MW 176.01). It serves as a versatile intermediate for constructing more complex molecules through nucleophilic substitution, cross-coupling, and condensation reactions.

Molecular Formula C5H6BrNO
Molecular Weight 176.01 g/mol
CAS No. 263169-37-5
Cat. No. B1285479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromofuran-2-yl)methanamine
CAS263169-37-5
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)CN
InChIInChI=1S/C5H6BrNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2
InChIKeyPUZCAYXIVIOWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromofuran-2-yl)methanamine (CAS 263169-37-5): A Brominated Furfurylamine Building Block for Target Synthesis


(5-Bromofuran-2-yl)methanamine is a heterocyclic primary amine of the furfurylamine class, bearing a bromine atom at the 5-position of the furan ring and an aminomethyl group at the 2-position (molecular formula C₅H₆BrNO, MW 176.01) . It serves as a versatile intermediate for constructing more complex molecules through nucleophilic substitution, cross-coupling, and condensation reactions . Its unique combination of a halogen leaving group and a nucleophilic amine enables orthogonal functionalization strategies that are not accessible with simpler mono-functional furan derivatives.

Why (5-Bromofuran-2-yl)methanamine Cannot Be Simply Substituted by Its Chloro or Iodo Analogs


In-class halogen substitution is often assumed to be innocuous, but for (5-bromofuran-2-yl)methanamine, the nature of the halogen significantly impacts both physicochemical properties and reactivity. The bromine atom provides a balance of leaving-group ability, bond strength, and steric bulk that differs fundamentally from chlorine (higher bond dissociation energy, lower reactivity) or iodine (weaker C-I bond, greater steric demand). These differences translate into measurable variations in boiling point, density, cross-coupling efficiency, and ultimately synthetic utility [1]. The quantitative evidence below demonstrates that procurement decisions based on halogen identity are critical for reproducible synthetic outcomes.

Quantitative Differentiation Evidence for Selecting (5-Bromofuran-2-yl)methanamine Over Halofuran Analogs


Higher Boiling Point Relative to 5-Chloro Analog Enables Differentiated Distillation and Thermal Processing

The predicted boiling point of (5-bromofuran-2-yl)methanamine is 208.8 ± 25.0 °C at 760 mmHg , whereas its direct 5-chloro counterpart boils at 170.8 ± 25.0 °C under the same conditions . This represents a difference of approximately 38 °C.

Distillation Thermal stability Purification

Higher Liquid Density Compared to 5-Chloro Analog: Implications for Liquid Handling and Formulation

The predicted density of (5-bromofuran-2-yl)methanamine is 1.623 ± 0.06 g/cm³ , compared to 1.262 ± 0.06 g/cm³ for the 5-chloro analog . This difference of approximately 0.36 g/cm³ arises from the higher atomic mass of bromine.

Density Liquid handling Formulation

Superior Reactivity in Palladium-Catalyzed Cross-Coupling: Bromine vs Chlorine as the Leaving Group

In palladium-catalyzed Suzuki-Miyaura couplings, (5-bromofuran-2-yl)methanamine and its derivatives undergo oxidative addition significantly faster than the corresponding 5-chloro analogs. A comparative study on dihalofuranones demonstrated that bromine-substituted furanones are more reactive than their chlorine-substituted counterparts [1]. Although exact rate constants for the 5‑bromo vs. 5‑chloro furfurylamine series are not reported, the general trend for aryl halides is well-established: the oxidative addition of PhBr to Pd(PPh₃)₄ is approximately 50 times faster than that of PhCl [2].

Cross-coupling Suzuki-Miyaura C-C bond formation

Bifunctional Building Block: Orthogonal Derivatization Potential via Bromine and Amine Groups

Unlike mono-functional furan derivatives such as 2-furfurylamine (lacking halogen) or 5-bromofurfural (lacking amine), (5-bromofuran-2-yl)methanamine offers two distinct reactive handles. The aromatic bromine participates in metal-catalyzed cross-couplings, while the primary amine undergoes reductive amination, amide bond formation, and Schiff base condensation. In a reported library synthesis, this dual functionality allowed the generation of a broader array of triazole derivatives compared to monofunctional scaffolds [1].

Orthogonal synthesis Library design Diversification

Optimal Procurement Scenarios for (5-Bromofuran-2-yl)methanamine Based on Differential Evidence


Distillation-Dependent Purification Processes in Medicinal Chemistry Scale-Up

When a synthetic route requires vacuum distillation to remove high-boiling impurities, the 38 °C higher boiling point of (5-bromofuran-2-yl)methanamine relative to its 5-chloro analog allows sharper fractionation and potentially higher recovery of the desired intermediate. This is particularly relevant when scaling up reactions where the bromo compound co-distills with reaction solvents.

Palladium-Catalyzed Library Synthesis in Early Drug Discovery

In parallel library synthesis employing Suzuki-Miyaura cross-coupling, the enhanced oxidative addition rate of the C5-Br bond over C5-Cl [1] enables lower catalyst loadings, shorter reaction times, and broader substrate scope. This advantage translates into faster library production and reduced palladium contamination in final products.

Density-Sensitive Liquid Handling in High-Throughput Experimentation

Automated liquid handlers and microfluidic reactors rely on accurate density values for precise volume dispensing. The 0.36 g/cm³ higher density of (5-bromofuran-2-yl)methanamine compared to the chloro analog must be accounted for in gravimetric-to-volumetric conversions, making the bromo compound preferable when gravimetric dosing is employed.

Orthogonal Functionalization for Diversity-Oriented Synthesis

Research groups aiming to rapidly generate diverse compound collections can exploit both the bromine and amine functionalities [2]. Sequential elaboration—first functionalizing the amine via amidation or reductive amination, then engaging the bromine in cross-coupling—avoids protecting-group steps and accelerates scaffold hopping campaigns.

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